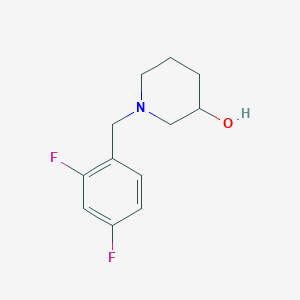![molecular formula C17H18FN3O B4932381 [3-(4-Fluoroanilino)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B4932381.png)
[3-(4-Fluoroanilino)piperidin-1-yl]-pyridin-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Fluoroanilino)piperidin-1-yl]-pyridin-3-ylmethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a fluoroaniline moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Fluoroanilino)piperidin-1-yl]-pyridin-3-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the fluoroaniline group and the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often prioritize the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
化学反应分析
Types of Reactions
[3-(4-Fluoroanilino)piperidin-1-yl]-pyridin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, potentially modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted products.
科学研究应用
Chemistry
In chemistry, [3-(4-Fluoroanilino)piperidin-1-yl]-pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structure suggests that it may interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties make it a valuable component in various industrial applications.
作用机制
The mechanism of action of [3-(4-Fluoroanilino)piperidin-1-yl]-pyridin-3-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(3-Fluoroanilino)piperidin-1-ylmethanone: This compound shares a similar piperidine and fluoroaniline structure but differs in the presence of an imidazole ring.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound features a piperidine ring and a fluoroaniline moiety but includes a benzisoxazole ring instead of a pyridine ring.
Uniqueness
The uniqueness of [3-(4-Fluoroanilino)piperidin-1-yl]-pyridin-3-ylmethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
[3-(4-fluoroanilino)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-5-7-15(8-6-14)20-16-4-2-10-21(12-16)17(22)13-3-1-9-19-11-13/h1,3,5-9,11,16,20H,2,4,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRHKGIDSADXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4E)-4-({[2-(4-Chlorophenyl)ethyl]amino}methylidene)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B4932303.png)
![(E)-3-(furan-2-yl)-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide](/img/structure/B4932309.png)
![1'-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)spiro[indene-1,4'-piperidine]](/img/structure/B4932316.png)
![2-{(E)-1-[3-methoxy-4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B4932317.png)
![Ethyl 2-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4932337.png)
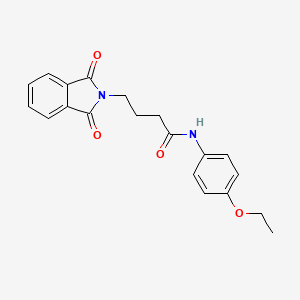
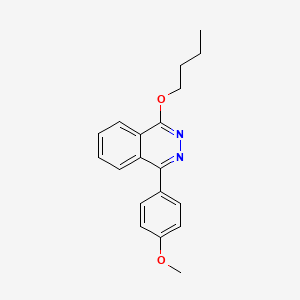
![N-{1-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4932368.png)
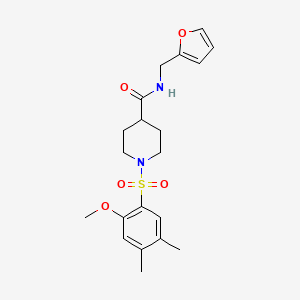
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B4932395.png)
![2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B4932396.png)
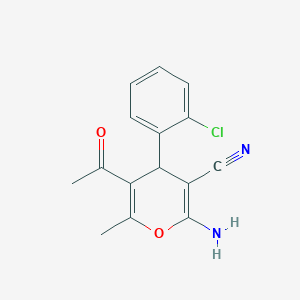
![2-[4-(4-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B4932406.png)
